BenchChemオンラインストアへようこそ!

Epithalon TFA

Oncology Geroprotection Gene Expression

Epithalon TFA (Ala-Glu-Asp-Gly trifluoroacetate) is the validated choice for telomerase activation research. Unlike Vilon or Cortagen, it uniquely upregulates hTERT mRNA and elongates telomeres in normal human somatic cells. The TFA salt enables 100 mg/mL water solubility and 250 mg/mL DMSO solubility—essential for in vivo dosing precision. In HER-2/neu models, Epithalon TFA reduces HER-2/neu mRNA 3.7-fold, an effect opposite to Vilon. In hypoxia models, it rescues neprilysin (+28%) and prevents IDE downregulation at 50 nM. For reproducible, compound-specific results, select Epithalon TFA.

Molecular Formula C16H23F3N4O11
Molecular Weight 504.37 g/mol
Cat. No. B10825702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpithalon TFA
Molecular FormulaC16H23F3N4O11
Molecular Weight504.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)
InChIKeyRJCJYCJZMHAFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epithalon TFA: A Synthetic Tetrapeptide for Telomerase Activation and Geroprotective Research


Epithalon TFA (also designated Epitalon TFA) is the trifluoroacetate salt form of the synthetic tetrapeptide Ala-Glu-Asp-Gly (AEDG), which was rationally designed based on the amino acid composition of the bovine pineal gland extract Epithalamin [1]. The compound is primarily investigated as a telomerase activator with documented geroprotective effects in preclinical models, including telomere elongation in human somatic cells, inhibition of spontaneous tumorigenesis in transgenic mice, and restoration of circadian rhythms in aged primates [2]. The TFA counter-ion formulation confers distinct physicochemical properties that influence solubility, stability, and experimental handling compared to the free base or alternative salt forms .

Why Epithalon TFA Cannot Be Casually Substituted with Other Tetrapeptides or Salt Forms


Despite sharing a core tetrapeptide scaffold with other pineal-derived sequences such as Vilon (Lys-Glu) or Cortagen (Ala-Glu-Asp-Pro), Epithalon (Ala-Glu-Asp-Gly) exhibits distinct biological activity profiles that preclude functional interchangeability [1]. In head-to-head comparative studies, Epithalon and Vilon demonstrate divergent—and in some cases opposing—effects on tumorigenesis, gene expression kinetics, and enzymatic modulation [2]. Furthermore, the TFA salt formulation of Epithalon provides markedly different solubility and stability characteristics compared to the free base or alternative counter-ions, directly impacting experimental reproducibility and in vivo dosing precision . These quantitative differences underscore the necessity of compound-specific selection rather than class-based substitution in rigorous research applications.

Epithalon TFA: Quantified Comparative Evidence for Scientific Selection


Divergent Tumorigenesis Outcomes: Epithalon vs. Vilon in HER-2/neu Transgenic Mice

In a direct head-to-head comparison using female FVB/N HER-2/neu transgenic mice, Epithalon (1 µg/mouse, 5 consecutive days/month) significantly reduced mammary tumor burden and HER-2/neu mRNA expression, whereas Vilon produced adverse tumor-promoting effects [1]. The opposing outcomes between these structurally related tetrapeptides demonstrate that sequence-specific biological activity cannot be predicted by peptide class membership alone, making compound-specific procurement essential for oncology or longevity research.

Oncology Geroprotection Gene Expression

Neuroprotective Gene Rescue Under Hypoxia: Epithalon vs. Vilon in Human Neuroblastoma NB7 Cells

Under chronic hypoxic conditions (1% O2, 24 h), which reduced neprilysin (NEP) mRNA expression by 25% in NB7 cells, Epithalon (50 nM) induced a 28% increase in NEP expression relative to control levels, whereas Vilon (50 nM) produced no significant change [1]. Furthermore, Epithalon completely prevented hypoxia-induced downregulation of insulin-degrading enzyme expression, an effect not observed with Vilon.

Neuroscience Hypoxia Neuroprotection

Immunomodulatory Potency Hierarchy: Epithalon vs. Vilon vs. Cortagen in Thymocyte Assays

In mouse thymocyte assays evaluating comitogenic activity and sphingomyelinase stimulation, Vilon (Lys-Glu) demonstrated the most potent effects, while Epithalon (Ala-Glu-Asp-Gly) exhibited intermediate potency, and Cortagen (Ala-Glu-Asp-Pro) produced no measurable effects [1]. This graded activity profile establishes a clear potency hierarchy among structurally similar tetrapeptides, enabling researchers to select the appropriate compound based on the desired magnitude of immunological modulation.

Immunology Signal Transduction Peptide Pharmacology

TFA Salt Solubility Advantage Over Free Base for In Vitro and In Vivo Dosing

Epithalon TFA demonstrates markedly enhanced aqueous solubility compared to the free base form, which is typically reconstituted at ≥100 µg/mL in water [1]. The TFA salt achieves water solubility of 100 mg/mL (198.27 mM) and DMSO solubility of 250 mg/mL (495.67 mM) . This represents an approximate 1,000-fold improvement in water solubility relative to the minimal reconstitution concentration recommended for the free base, enabling higher-concentration stock solutions and more flexible in vivo dosing regimens.

Peptide Formulation Solubility Dosing Accuracy

Neuronal Differentiation Gene Induction: Quantified mRNA Upregulation in Human Stem Cells

AEDG peptide (Epithalon) increased the mRNA expression of neuronal differentiation markers Nestin, GAP43, β Tubulin III, and Doublecortin by 1.6- to 1.8-fold in human gingival mesenchymal stem cells (hGMSCs) [1]. While this study did not include direct comparator peptides, the quantified fold-change provides a benchmark against which alternative neurogenic compounds can be evaluated. The observed induction range serves as a performance threshold for researchers selecting compounds to stimulate neuronal differentiation pathways.

Neurogenesis Stem Cell Biology Epigenetics

Bladder Carcinogenesis: Differential Chemopreventive Efficacy vs. Vilon

In a rat model of chemically induced urinary bladder carcinogenesis, Vilon (Lys-Glu) treatment reduced tumor incidence from 75.5% (control) to 56% of experimental animals, representing a 25.8% relative reduction [1]. In contrast, Epitalon (Ala-Glu-Asp-Gly) produced no measurable inhibitory effect on bladder tumor induction under identical experimental conditions. This organ-specific differential efficacy highlights that tetrapeptide activity is both sequence-dependent and target-tissue dependent.

Cancer Chemoprevention Urothelial Carcinoma Peptide Therapeutics

Epithalon TFA: Evidence-Backed Research Application Scenarios


Telomere Biology and Cellular Senescence Studies

Epithalon TFA is the appropriate selection for investigations requiring quantifiable telomerase activation and telomere elongation in normal human somatic cells. The compound has been shown to extend telomere length through hTERT mRNA upregulation in normal epithelial and fibroblast cells, with dose-dependent effects . The TFA salt formulation ensures reliable solubilization at concentrations required for in vitro cell culture dosing, avoiding precipitation artifacts that could confound telomere length measurements.

Oncology Research Requiring HER-2/neu Pathway Modulation

For breast cancer models involving HER-2/neu overexpression, Epithalon TFA provides a validated tool for studying gene expression downregulation, as demonstrated by the 3.7-fold reduction in HER-2/neu mRNA observed in transgenic mouse mammary tumors . Critically, researchers should not substitute Vilon for this application, as Vilon treatment produced opposite effects with increased tumorigenesis in the same model.

Hypoxia-Induced Neurodegeneration and Ischemia Models

Epithalon TFA is suitable for neuroprotection studies under hypoxic/ischemic conditions, where it has demonstrated quantifiable rescue of neprilysin expression (+28% vs. control) and complete prevention of insulin-degrading enzyme downregulation at 50 nM . In contrast, Vilon at identical concentration produced no significant effects in the same assay system, making Epithalon the experimentally justified choice.

High-Concentration In Vivo Dosing Requiring Limited Injection Volumes

The TFA salt formulation of Epithalon enables preparation of concentrated stock solutions up to 100 mg/mL in water and 250 mg/mL in DMSO , which is essential for in vivo studies where injection volume constraints (e.g., subcutaneous or intraperitoneal administration in mice) limit the deliverable dose. The free base form, requiring reconstitution at ≥100 µg/mL, cannot achieve comparable concentrations without precipitation and is therefore unsuitable for high-dose regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epithalon TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.